9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine
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Overview
Description
9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group attached to a nonane chain, which is further substituted with a 2,5-dimethoxyphenyl group and a 3-aminopropyl group
Preparation Methods
The synthesis of 9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with 3-aminopropylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Acylation: The amine group can react with acyl chlorides to form amides.
Scientific Research Applications
9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine include:
Spermine: A polyamine involved in cellular metabolism and stabilization of nucleic acids.
Norspermidine: A polyamine found in some plants, bacteria, and algae, with similar structural features.
1,4-Bis(3-aminopropyl)piperazine: A compound used in the functionalization of materials and studied for its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62397-83-5 |
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Molecular Formula |
C20H36N2O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
9-[4-(3-aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine |
InChI |
InChI=1S/C20H36N2O2/c1-23-19-16-18(12-10-14-22)20(24-2)15-17(19)11-8-6-4-3-5-7-9-13-21/h15-16H,3-14,21-22H2,1-2H3 |
InChI Key |
NVAOZAYJXFFZMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCCCCCCCCN)OC)CCCN |
Origin of Product |
United States |
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